Vercirnon, also known as CCX282-B, is a small molecule antagonist of the C-C chemokine receptor type 9 (CCR9) [, , , ]. This receptor plays a crucial role in directing the migration of lymphocytes to the small intestine [, ]. Vercirnon acts by selectively binding to CCR9, effectively blocking the interaction between CCR9 and its natural ligand, CCL25 (also known as TECK) [, , ]. This interaction is particularly relevant in the context of inflammatory bowel disease (IBD), where CCR9 is implicated in the aberrant immune response observed in the intestine [].
Vercirnon is classified as an oral small-molecule CCR9 antagonist. It was developed by GlaxoSmithKline under license from other research entities and has progressed through clinical trials for the treatment of Crohn's disease. Its primary mechanism involves blocking the CCR9 receptor, which plays a significant role in the inflammatory response associated with various autoimmune diseases .
The synthesis of vercirnon involves several key steps that utilize established organic chemistry techniques. The initial synthetic route typically starts from commercially available precursors. For example, a common approach includes:
Specific parameters such as reaction temperature, time, and solvent choice are critical for optimizing yield and purity .
Vercirnon's molecular structure is characterized by a complex arrangement that facilitates its interaction with the CCR9 receptor. The compound features:
The three-dimensional conformation of vercirnon allows it to fit into the allosteric binding site of CCR9 effectively. Structural analysis via X-ray crystallography has provided insights into how vercirnon interacts at the molecular level with the receptor .
Vercirnon undergoes various chemical reactions during its interaction with biological systems:
These reactions are essential for understanding both the pharmacodynamics and pharmacokinetics of vercirnon .
The mechanism of action of vercirnon revolves around its ability to selectively inhibit CCR9. Upon binding to this receptor:
Studies have shown that this mechanism can lead to reduced inflammation in models of Crohn's disease .
Vercirnon exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and determining appropriate dosing regimens in clinical settings .
Vercirnon has several significant applications in scientific research and clinical practice:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3